molecular formula C14H11NO2S B12109853 Methyl 10H-phenothiazine-1-carboxylate CAS No. 4063-33-6

Methyl 10H-phenothiazine-1-carboxylate

Cat. No.: B12109853
CAS No.: 4063-33-6
M. Wt: 257.31 g/mol
InChI Key: GZHAPWRJGXSDSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10H-phenothiazine-1-carboxylate typically involves the esterification of 10H-phenothiazine-1-carboxylic acid. One common method includes refluxing 10H-phenothiazine-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions for a specific duration, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of methyl 10H-phenothiazine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with cellular membranes, affecting their stability and function . The specific molecular targets and pathways depend on the context of its application, such as its use as an antimicrobial or therapeutic agent .

Comparison with Similar Compounds

  • Phenothiazine
  • Chlorpromazine
  • Promethazine

Properties

CAS No.

4063-33-6

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 10H-phenothiazine-1-carboxylate

InChI

InChI=1S/C14H11NO2S/c1-17-14(16)9-5-4-8-12-13(9)15-10-6-2-3-7-11(10)18-12/h2-8,15H,1H3

InChI Key

GZHAPWRJGXSDSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3N2

Origin of Product

United States

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